molecular formula C20H12O4 B071720 Palmarumycin CP(1) CAS No. 159933-90-1

Palmarumycin CP(1)

Cat. No.: B071720
CAS No.: 159933-90-1
M. Wt: 316.3 g/mol
InChI Key: LVOXAJYEGVDSQA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Palmarumycin derivative 1 involves several key steps:

These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high yield and purity. The overall yield of the synthesis ranges from 1.0% to 17.4% .

Mechanism of Action

The mechanism of action of Palmarumycin derivative 1 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Palmarumycin derivative 1 is unique compared to other similar compounds due to its specific structural features and biological activities:

Biological Activity

Palmarumycin CP(1) is a naphthoquinone spiroketal compound derived from fungal metabolites, particularly noted for its significant biological activities, including antitumor and antifungal properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

1. Chemical Structure and Synthesis

Palmarumycin CP(1) belongs to the class of spirobisnaphthalenes, characterized by a unique spiroketal structure. The total synthesis of palmarumycin CP(1) has been achieved through various methodologies, including direct acetalization and oxidative cyclization processes. The synthetic approaches have been optimized to produce derivatives with enhanced biological activities.

Table 1: Summary of Synthesis Methods for Palmarumycin CP(1)

MethodologyDescription
Direct AcetalizationEconomical approach yielding high purity and yield of palmarumycin derivatives.
Oxidative CyclizationUtilizes oxidative conditions to form the spiroketal structure from naphthalene precursors.
Biomimetic SynthesisMimics natural biosynthetic pathways to construct complex structures efficiently.

2.1 Antitumor Activity

Palmarumycin CP(1) has been identified as a potent inhibitor of thioredoxin reductase-1 (TrxR-1), an enzyme implicated in cancer cell proliferation and survival. The inhibition of TrxR-1 disrupts the redox balance within cells, leading to increased apoptosis in tumor cells.

Key Findings:

  • IC50 Values: Inhibition of human TrxR-1 by palmarumycin CP(1) has an IC50 value of 0.35 μM, while it inhibits MCF-7 breast cancer cell growth with an IC50 of 1.0 μM .
  • Mechanism: The compound's mechanism involves blocking TrxR-1 activity, which is crucial for maintaining the reduced state of thioredoxin-1 (Trx-1), thus promoting apoptosis in cancer cells .

Table 2: Inhibition Potency of Palmarumycin CP(1) and Analogues

CompoundInhibition of TrxR-1 IC50 (μM)Inhibition of MCF-7 Cell Growth IC50 (μM)
Palmarumycin CP(1)0.351.0
PX-9160.283.1
PX-9600.274.1

2.2 Antifungal Activity

In addition to its antitumor properties, palmarumycin CP(1) exhibits significant antifungal activity against various phytopathogens. This activity is attributed to its ability to inhibit fungal cell growth.

Case Studies:

  • Fungal Inhibition: Palmarumycin derivatives have shown effectiveness against pathogens like Fusarium oxysporum and Rhizoctonia solani. For instance, certain analogues displayed EC50 values as low as 9.34 µg/mL against P. piricola .

Table 3: Antifungal Efficacy of Palmarumycin Derivatives

CompoundTarget PathogenEC50 (µg/mL)
Palmarumycin CP(17)P. piricola9.34
Palmarumycin CP(17)R. solani12.35

3. Mechanistic Insights

The mechanism underlying the biological activity of palmarumycin CP(1) involves its interaction with cellular redox systems, particularly through the inhibition of TrxR-1, leading to oxidative stress in cancer cells and fungi alike.

Research Findings:

  • Studies indicate that palmarumycin CP(1) promotes apoptosis via the activation of caspases and the downregulation of anti-apoptotic proteins .
  • In fungal cells, the compound disrupts membrane integrity and inhibits essential metabolic pathways necessary for growth .

Properties

CAS No.

159933-90-1

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

8'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,4'-naphthalene]-1'-one

InChI

InChI=1S/C20H12O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-11,21H

InChI Key

LVOXAJYEGVDSQA-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2

Key on ui other cas no.

159933-90-1

Synonyms

palmarumycin CP(1)
palmarumycin CP1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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